Fmoc-Pen(Acm)-OH

Regioselective Disulfide Bonding Orthogonal Protecting Group Strategy Multi-Disulfide Peptide Synthesis

Peptide chemists developing multi-disulfide therapeutics face a critical synthetic bottleneck: achieving regioselective disulfide pairing with standard cysteine building blocks. Fmoc-Pen(Acm)-OH (CAS 201531-76-2) overcomes this through orthogonal Fmoc/Acm protection and a sterically constrained β,β-dimethyl penicillamine core. • Enables stepwise, regioselective disulfide bond formation-the acid-stable Acm group survives TFA cleavage, allowing sequential deprotection with I₂ or Hg(OAc)₂ for precise pairing control • β,β-Dimethyl substitution confers enhanced metabolic stability and conformational rigidity; a single-residue Pen substitution in α-conotoxin RgIA increased receptor potency 9000-fold • Supplied at ≥96% HPLC purity; available from milligram to multi-gram scale for library synthesis through lead optimization campaigns

Molecular Formula C23H26N2O5S
Molecular Weight 442.5 g/mol
CAS No. 201531-76-2
Cat. No. B613373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Pen(Acm)-OH
CAS201531-76-2
SynonymsFmoc-Pen(Acm)-OH; 201531-76-2; Fmoc-S-acetamidomethyl-L-penicillamine; C23H26N2O5S; PubChem18999; CTK4E3417; ZINC2517146; Fmoc-beta,beta-dimethyl-Cys(Acm)-OH; AKOS015837095; RTR-009383; AK175268; TR-009383; Z5726; L-Valine,3-[[(acetylamino)methyl]thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-; (2R)-3-[(acetamidomethyl)sulfanyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoicacid
Molecular FormulaC23H26N2O5S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m1/s1
InChIKeyHJXCJYNKTHOYRD-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Pen(Acm)-OH (CAS 201531-76-2) for Regioselective Disulfide Engineering: An Overview


Fmoc-Pen(Acm)-OH (CAS 201531-76-2) is a doubly protected, non-proteinogenic amino acid derivative designed for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . It features a base-labile Fmoc group at the N-terminus and an acid-stable acetamidomethyl (Acm) group on the thiol of L-penicillamine . This orthogonal protection scheme, coupled with the unique β,β-dimethyl substitution of penicillamine, makes this building block essential for constructing peptides with precise disulfide bond architectures and enhanced conformational stability [1].

Why Fmoc-Pen(Acm)-OH Cannot Be Replaced with Generic Cysteine or Trityl-Protected Analogs


Substituting Fmoc-Pen(Acm)-OH with a generic cysteine derivative like Fmoc-Cys(Acm)-OH or a different thiol-protected penicillamine derivative like Fmoc-Pen(Trt)-OH will fundamentally alter the peptide's synthetic strategy and biophysical properties. The penicillamine core provides steric hindrance that increases disulfide bond stability compared to cysteine [1], while the Acm group offers acid stability orthogonal to the acid-labile Trt group, enabling regioselective, stepwise disulfide bond formation [2]. Using Fmoc-Pen(Trt)-OH forfeits this orthogonality, and using Fmoc-Cys(Acm)-OH lacks the conformational rigidity required for certain pharmacological activities . These are not interchangeable building blocks; their selection dictates the synthetic route and the final product's structural integrity.

Quantitative Evidence Guide: Verifiable Differentiation of Fmoc-Pen(Acm)-OH for Informed Procurement


Orthogonal Deprotection: Acm Acid-Stability vs. Trt Acid-Lability for Regioselective Disulfide Formation

The Acm protecting group on Fmoc-Pen(Acm)-OH is completely stable to trifluoroacetic acid (TFA), the standard reagent for global deprotection and cleavage in Fmoc SPPS. This is in direct contrast to the Trt group on Fmoc-Pen(Trt)-OH, which is removed under these same acidic conditions [1]. This orthogonality allows for a two-step disulfide bond formation strategy where Acm-protected thiols remain intact during resin cleavage and initial disulfide formation from acid-labile groups, and are only deprotected in a second, orthogonal step [2].

Regioselective Disulfide Bonding Orthogonal Protecting Group Strategy Multi-Disulfide Peptide Synthesis

Enhanced Disulfide Bond Stability: 9000-fold Potency Increase from Penicillamine Substitution

Incorporation of penicillamine via Fmoc-Pen(Acm)-OH is directly linked to enhanced pharmacological properties. A study on α-conotoxin RgIA demonstrated that an analog incorporating penicillamine exhibited a 9000-fold increase in potency on the human α9α10 nicotinic acetylcholine receptor (nAChR) and improved resistance to disulfide shuffling compared to the native, cysteine-containing peptide [1]. This dramatic improvement is attributed to the steric hindrance provided by the β,β-dimethyl groups of penicillamine, which stabilize the active conformation of the disulfide bridge.

Peptide Therapeutics α-Conotoxin Disulfide Shuffling Receptor Potency

Conformational Rigidity: Inducing a Type II β-Turn via Penicillamine Incorporation

The steric bulk of penicillamine, when incorporated into a peptide sequence, can induce specific secondary structures. In a model peptide (Ac-L-Pen(Acm)-L-Pro-D-Val-L-Cys(Acm)-NH2), the presence of the penicillamine residue, along with the Acm protecting group, was shown to induce a type II β-turn conformation upon disulfide bond formation, as evidenced by 1H-NMR spectroscopy in d6-DMSO [1]. This contrasts with less constrained cysteine analogs, which do not enforce the same degree of conformational order.

Peptide Conformation β-Turn Mimetics Structural Biology NMR Spectroscopy

Purity and Analytical Specification: A Verified Starting Material for cGMP Peptide Synthesis

Commercial Fmoc-Pen(Acm)-OH is available with stringent analytical specifications suitable for regulated environments. Suppliers provide the compound with a minimum purity of 96% (HPLC) and a defined optical rotation of [α]D25 = -4 ± 2º (C=1 in MeOH) . Alternative suppliers offer even higher purity grades, such as >98.0% (HPLC) with a specific rotation of [a]20/D: +38 deg (C=1, DMF) . These defined, batch-specific metrics are critical for ensuring reproducibility in peptide synthesis, particularly for therapeutic applications requiring cGMP compliance.

cGMP Peptide Synthesis Analytical Chemistry Quality Control Amino Acid Derivatives

High-Impact Application Scenarios for Fmoc-Pen(Acm)-OH (CAS 201531-76-2)


Regioselective Synthesis of Multi-Disulfide Peptide Therapeutics

Fmoc-Pen(Acm)-OH is the definitive building block for creating therapeutic peptides with complex, regioselective disulfide bond patterns. Its acid-stable Acm group allows for a two-step oxidation strategy. First, peptides are cleaved from the resin with TFA, which simultaneously deprotects acid-labile thiol groups (e.g., Trt, Mmt) to form the first disulfide bond. Then, the Acm group on the penicillamine residue is selectively removed using iodine (I2) or mercury(II) acetate [Hg(OAc)2] to form the second, defined disulfide bridge [1]. This level of control is unattainable with a single, acid-labile protecting group strategy and is crucial for the correct folding and activity of multi-disulfide peptides like α-conotoxins and cyclotides.

Engineering Metabolically Stable and Potent Peptide Analogs

Researchers developing peptide-based drug candidates should use Fmoc-Pen(Acm)-OH to replace native cysteine residues. The β,β-dimethyl substitution of penicillamine confers increased metabolic stability and conformational rigidity on the resulting disulfide bridge. As demonstrated with α-conotoxin RgIA, this single modification can lead to a 9000-fold increase in target receptor potency and enhanced resistance to disulfide shuffling [2]. This approach is a well-established strategy for improving the pharmacological profile of lead peptide compounds.

Designing Conformationally Constrained Peptide Libraries

In medicinal chemistry and chemical biology, Fmoc-Pen(Acm)-OH is invaluable for constructing peptide libraries with pre-organized structures. The penicillamine residue is known to promote type II β-turn conformations in cyclic peptides [3]. By incorporating this building block into a library synthesis, researchers can bias the library toward molecules with specific turn motifs, which are common recognition elements in protein-protein interactions. This rational design element increases the probability of identifying hits with high affinity and selectivity.

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